molecular formula C13H11ClN2O B2590660 3-[3-(2-chloroacetyl)-1H-indol-1-yl]propanenitrile CAS No. 790725-71-2

3-[3-(2-chloroacetyl)-1H-indol-1-yl]propanenitrile

Cat. No.: B2590660
CAS No.: 790725-71-2
M. Wt: 246.69
InChI Key: DEWIHIAEWZBZCR-UHFFFAOYSA-N
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Description

3-[3-(2-chloroacetyl)-1H-indol-1-yl]propanenitrile is a synthetic organic compound with the molecular formula C13H11ClN2O It is characterized by the presence of an indole ring, a chloroacetyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-chloroacetyl)-1H-indol-1-yl]propanenitrile typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Chloroacetyl Group: The chloroacetyl group can be introduced via the reaction of the indole derivative with chloroacetyl chloride in the presence of a base such as pyridine.

    Formation of the Propanenitrile Group: The final step involves the reaction of the chloroacetyl-indole intermediate with acrylonitrile under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2-chloroacetyl)-1H-indol-1-yl]propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction of the nitrile group can be achieved using reducing agents like lithium aluminum hydride to form amines.

    Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino-indole derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

3-[3-(2-chloroacetyl)-1H-indol-1-yl]propanenitrile has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and mechanisms, particularly those involving indole derivatives.

Mechanism of Action

The mechanism of action of 3-[3-(2-chloroacetyl)-1H-indol-1-yl]propanenitrile involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, modulating their activity. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or other biomolecules. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chloroacetyl)-1H-indole
  • 3-(2-bromoacetyl)-1H-indole
  • 3-(2-chloroacetyl)-1H-indole-2-carboxylic acid

Uniqueness

3-[3-(2-chloroacetyl)-1H-indol-1-yl]propanenitrile is unique due to the presence of both the chloroacetyl and nitrile groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

3-[3-(2-chloroacetyl)indol-1-yl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O/c14-8-13(17)11-9-16(7-3-6-15)12-5-2-1-4-10(11)12/h1-2,4-5,9H,3,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWIHIAEWZBZCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCC#N)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

790725-71-2
Record name 3-[3-(2-chloroacetyl)-1H-indol-1-yl]propanenitrile
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